molecular formula C19H17NO B14024015 3-(Methoxymethyl)-2,4-diphenylpyridine

3-(Methoxymethyl)-2,4-diphenylpyridine

Cat. No.: B14024015
M. Wt: 275.3 g/mol
InChI Key: OYTITOIBZOWTEH-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-2,4-diphenylpyridine is a pyridine derivative featuring phenyl groups at the 2- and 4-positions and a methoxymethyl (-CH2OCH3) substituent at the 3-position. Its molecular formula is C20H17NO, with a molecular weight of 287.36 g/mol (calculated).

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3-(methoxymethyl)-2,4-diphenylpyridine

InChI

InChI=1S/C19H17NO/c1-21-14-18-17(15-8-4-2-5-9-15)12-13-20-19(18)16-10-6-3-7-11-16/h2-13H,14H2,1H3

InChI Key

OYTITOIBZOWTEH-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Detailed Stepwise Preparation (Based on Patent CN102304083A)

A representative preparation method for related methoxylated pyridine derivatives, which can be adapted for 3-(Methoxymethyl)-2,4-diphenylpyridine, involves the following key steps:

Step Number Reaction Type Description Conditions/Notes
1 Methylation Methylation of precursor (voitol) in aqueous NaOH with dimethyl phosphate. Ice-water bath at 0-4 °C, stirring 3-6 hours; molar ratios of reagents carefully controlled.
2 Amination Conversion to 3-methoxyl-2-methyl-4(1H)-pyridone via reaction in strong ammonia solution. Stirring at 40-45 °C for 3-6 hours, crystallization and purification by recrystallization in acetone.
3 Chlorination Chlorination with phosphorus oxychloride to form 4-chloro-3-methoxyl-2-picoline. Reflux 8-12 hours under ice-water cooling addition; pH adjustment and extraction steps follow.
4 Oxidation Oxidation with hydrogen peroxide and glacial acetic acid to yield 4-chloro-3-methoxyl-2-methylpyridine N-oxide. Stirring at 50-80 °C for 3-6 hours; careful pH regulation and solvent removal steps.
5 Methoxyl Group Replacement Substitution with sodium methoxide and anhydrous methanol to replace chloro group with methoxyl group. Reflux at 70-100 °C for 3-5 hours; pH adjusted to 8-9; solvent removal and crystallization to isolate product.
6 Methylolation Introduction of methoxymethyl group by reaction with acetic anhydride followed by alkaline hydrolysis. Reflux at 120-140 °C for 2-4 hours; subsequent treatment with sodium hydroxide at 80-90 °C for 3-4 hours.
7 Secondary Chlorination Conversion of methylol intermediate to chloromethyl derivative using sulfur oxychloride in methylene dichloride. Ice-water bath cooling at 0-3 °C during addition; stirring at room temperature for 2 hours; purification steps follow.

This sequence yields compounds structurally close to this compound or its analogs, with high yields reported in each step (up to 92% in methoxylation and 78% in chlorination steps).

Alternative Synthetic Routes and Considerations

While the above patent provides a comprehensive multi-step approach, other literature sources suggest variations in the preparation of substituted diphenylpyridines, including:

  • Michael addition reactions to form pyridine precursors followed by functional group transformations.
  • Use of potassium salts of substituted benzaldehydes and subsequent condensation reactions to build the diphenylpyridine framework.
  • Catalytic methods involving piperidine base catalysis in ethanol for ring formation and substitution.

These methods emphasize the importance of reaction conditions such as solvent choice, temperature control, and pH adjustment to optimize yield and purity.

Data Tables Summarizing Key Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Reaction Time (h) Yield (%) Notes
Methylation Voitol, NaOH, dimethyl phosphate 0-4 3-6 78 Ice-water bath, controlled addition
Amination Strong ammonia solution 40-45 3-6 Not specified Crystallization in acetone
Chlorination Phosphorus oxychloride Reflux (80-100) 8-12 Not specified Ice-water bath during addition
Oxidation H2O2, glacial acetic acid 50-80 3-6 Not specified Volume ratio acetic acid:H2O2 = 1.3-1.5:1
Methoxyl substitution Sodium methoxide, anhydrous methanol 70-100 3-5 92 pH adjusted to 8-9
Methylolation Acetic anhydride, NaOH 80-140 2-4 + 3-4 42-56 Two-stage heating and alkaline hydrolysis
Secondary chlorination Sulfur oxychloride, methylene dichloride 0-3 2 76-78 Ice-water bath during addition

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2,4-diphenylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 3-(Formylmethyl)-2,4-diphenylpyridine or 3-(Carboxymethyl)-2,4-diphenylpyridine.

    Reduction: Formation of 3-(Methoxymethyl)-2,4-diphenylpiperidine.

    Substitution: Formation of halogenated derivatives or other substituted pyridine compounds.

Scientific Research Applications

3-(Methoxymethyl)-2,4-diphenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2,4-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the diphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table compares 3-(Methoxymethyl)-2,4-diphenylpyridine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 2-Ph, 3-CH2OCH3, 4-Ph C20H17NO 287.36 Not reported Inferred
4-(4-Methoxyphenyl)-2,6-diphenylpyridine (2g) 2-Ph, 4-(4-MeOPh), 6-Ph C24H19NO 337.42 101–102
3-(4-Methoxybenzyl)-2,6-diphenylpyridine (3g) 3-(4-MeOBn), 2-Ph, 4-(4-MeOPh), 6-Ph C32H27NO2 481.57 147–148
2-Amino-4-(2-chloro-5-(4-ClPh)pyridin-3-yl)-1-(4-ClPh)pyridine 2-NH2, 4-ClPh, 5-ClPyridine C23H16Cl2N4 443.31 268–287
4-(3-Methoxy-5-methylphenoxy)-2-(4-MeOPh)-6-MePyridine 4-phenoxy, 2-MeOPh, 6-Me C21H21NO3 343.40 Not reported

Key Observations :

  • Steric Effects : Bulky substituents like 4-methoxybenzyl (3g) increase melting points due to enhanced molecular packing (147–148°C vs. 101–102°C for 2g) .
  • Electronic Effects : Methoxymethyl (-CH2OCH3) groups may improve solubility in polar solvents compared to halogenated analogs (e.g., chloro derivatives) .
  • Molecular Weight : Halogenation (e.g., Cl) or additional aromatic rings (e.g., naphthyl in ) significantly increase molecular weight (up to 545 g/mol) .

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